![molecular formula C20H18BrN5OS2 B4582025 2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives is achieved through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes to afford corresponding acrylamide derivatives. These steps are crucial for constructing the triazole ring, a core component of the target compound (Panchal & Patel, 2011).

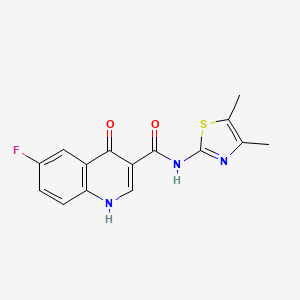

Molecular Structure Analysis

The molecular structure of related compounds is characterized by spectroscopic methods, including 1H NMR and IR spectroscopy. These techniques provide insights into the arrangement of atoms and the presence of functional groups within the molecule. For example, the synthesis and structure elucidation of benzothiazole derivatives reveal complex molecular interactions and the importance of substituents on the molecule's properties (Wang et al., 2010).

Chemical Reactions and Properties

The reactivity of similar compounds, such as 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide, with various reagents can lead to the formation of diverse derivatives, showcasing the compound's versatile chemistry. These reactions include the formation of thiole derivatives, 1,3,4-thiadiazole derivatives, and polysubstituted thiophene derivatives (Khalil et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be determined through various techniques. X-ray diffraction analysis, for instance, reveals the crystal structure and conformation of molecules like N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, providing insights into the compound's physical characteristics (Wang et al., 2014).

Chemical Properties Analysis

Investigating the chemical properties involves studying the compound's reactivity, stability, and interaction with other substances. Research on related compounds, such as the synthesis and antimicrobial properties of benzoxazole derivatives, sheds light on the functional groups' role in determining the compound's chemical behavior and potential applications (Bhagyasree et al., 2013).

Wissenschaftliche Forschungsanwendungen

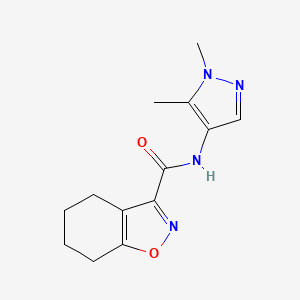

Heterocyclic Compound Synthesis

Thiourea-acetamides serve as precursors for synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions demonstrate excellent atom economy, leading to the formation of 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins, among others. These syntheses offer new methods to access important heterocycles, which are crucial for developing pharmacologically active molecules (J. Schmeyers & G. Kaupp, 2002).

Antitumor Activity

Benzothiazole derivatives, synthesized using a structure similar to the query compound, have shown potential antitumor activity. These compounds were evaluated against approximately 60 human tumor cell lines, showcasing considerable anticancer activity against some cancer cell lines. This highlights the potential for compounds with similar structures to be used in cancer research and drug development (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

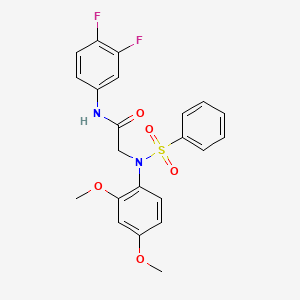

Antimicrobial Activity

New sulphonamide derivatives, synthesized from bromo-N-(phenylsulfonyl)acetamide, displayed significant antimicrobial activity. This research points to the relevance of such compounds in developing new antimicrobial agents, underscoring the importance of structural analogs in antimicrobial studies (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

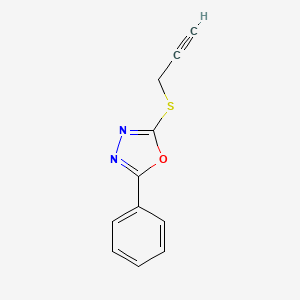

Insecticidal Assessment

Compounds incorporating a thiadiazole moiety, derived from a precursor similar to the query compound, were assessed for insecticidal activity against the cotton leafworm. This suggests that such molecules can be explored for potential use in agricultural pest control, highlighting the diverse applications of these chemical structures in both human health and agriculture (A. Fadda et al., 2017).

Eigenschaften

IUPAC Name |

2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5OS2/c1-26-18(12-6-8-13(21)9-7-12)24-25-20(26)28-11-17(27)23-19-15(10-22)14-4-2-3-5-16(14)29-19/h6-9H,2-5,11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLCHSSBKGQDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)

![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4581961.png)

![N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)

![3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)

![3-(4-chlorophenyl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4581980.png)

![(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)

![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)

![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)